6-(Benzylamino)-5-methylnicotinic acid chemical structure
6-(Benzylamino)-5-methylnicotinic acid chemical structure
This technical guide provides an in-depth analysis of 6-(Benzylamino)-5-methylnicotinic acid , a specialized pyridine scaffold used in medicinal chemistry as a key intermediate for Retinoid-related Orphan Receptor gamma (RORγ) inhibitors and chemokine receptor antagonists.[1]
Structural Architecture, Synthesis, and Pharmacophore Profiling[1][2]
Chemical Identity & Core Architecture
This compound represents a "privileged scaffold"—a molecular framework capable of binding to multiple diverse receptors with high affinity.[1] It combines a nicotinic acid core (pyridine-3-carboxylic acid) with a hydrophobic benzyl tail, modulated by a steric methyl clamp at the 5-position.[1]
| Property | Specification |
| IUPAC Name | 6-(Benzylamino)-5-methylpyridine-3-carboxylic acid |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| Core Scaffold | Nicotinic Acid (Pyridine-3-carboxylic acid) |
| Key Substituents | 5-Methyl (Steric/Electronic modulator), 6-Benzylamino (Hydrophobic tail) |
| Precursor CAS | 66909-29-3 (6-Chloro-5-methylnicotinic acid) |
| Predicted pKa | Acidic: ~3.8 (COOH) | Basic: ~4.5 (Pyridine N) |
Structural Analysis[1][2][3][4]
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The 5-Methyl "Twist": Unlike a flat pyridine ring, the methyl group at position 5 introduces steric bulk.[1] This forces the adjacent 6-benzylamino group to adopt a specific conformation, often twisting the benzyl ring out of plane.[1] This "pre-organization" reduces the entropy penalty upon binding to a protein target.[1]
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The Push-Pull System: The molecule features an electronic "push-pull" mechanism. The amino group at position 6 is an electron donor (+M effect), pushing electron density into the pyridine ring.[1] The carboxylic acid at position 3 is an electron withdrawer (-M/-I effect).[1] This polarization increases the dipole moment, enhancing solubility and specific electrostatic interactions within a binding pocket.[1]
Synthetic Methodology (S_NAr Protocol)
The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr).[1] The presence of the electron-withdrawing carboxylic acid at position 3 activates the leaving group (chloride) at position 6, making it susceptible to nucleophilic attack by benzylamine.[1]
Reaction Mechanism[1]
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Activation: The electron-poor pyridine ring (further deactivated by the 3-COOH) allows the amine nucleophile to attack the C-6 position.
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Meisenheimer Complex: A transient intermediate forms where the negative charge is delocalized onto the ring nitrogen and the carboxylate.[1]
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Elimination: Chloride is expelled, restoring aromaticity.[1]
Experimental Protocol
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Starting Material: 6-Chloro-5-methylnicotinic acid.[1][5][6][7]
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Reagent: Benzylamine (2.5 equivalents).[1] Note: Excess amine is required to neutralize the carboxylic acid proton and scavenge the HCl byproduct.[1]
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Solvent: n-Butanol or DMF (High boiling point polar solvents are preferred to overcome the steric hindrance of the 5-methyl group).[1]
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Conditions: Reflux (110–130°C) for 12–24 hours.[1]
Caption: S_NAr synthesis pathway showing the displacement of chloride by benzylamine activated by the C3-carboxyl group.[1]
Biological Applications & Pharmacophore Modeling
This structure appears in patent literature as a core intermediate for RORγt inhibitors (autoimmune regulation) and Chemokine Receptor Antagonists (e.g., CCR4/CCR10 for dermatitis).[1]
Pharmacophore Interactions
The molecule acts as a "hinge binder" or an "anchor" in drug design:
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H-Bond Acceptor/Donor Pair: The carboxylic acid can form a salt bridge with arginine or lysine residues (common in kinase or nuclear receptor pockets).[1]
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Hydrophobic Clamp: The benzyl group inserts into deep hydrophobic pockets (e.g., the "back pocket" of a kinase).[1]
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Steric Gatekeeper: The 5-methyl group often dictates selectivity.[1] It prevents binding to proteins with smaller "gatekeeper" residues, ensuring the molecule only targets receptors with sufficient space at that coordinate.[1]
Caption: Pharmacophore mapping showing critical binding interactions with hypothetical protein targets.
Analytical Characterization (QC Standards)
To validate the synthesis of 6-(benzylamino)-5-methylnicotinic acid, the following analytical signatures must be confirmed.
| Method | Expected Signal | Structural Assignment |
| 1H NMR (DMSO-d6) | δ 12.5-13.0 (br s, 1H) | Carboxylic acid proton (-COOH).[1] |
| δ 8.5 (d, 1H) | Pyridine C2-H (Deshielded by N and COOH).[1] | |
| δ 7.8 (d, 1H) | Pyridine C4-H. | |
| δ 7.2-7.4 (m, 5H) | Benzyl aromatic protons.[1] | |
| δ 4.6 (d, 2H) | Benzylic -CH2- protons.[1] | |
| δ 2.1 (s, 3H) | 5-Methyl group (Diagnostic singlet).[1] | |
| LC-MS | [M+H]+ = 243.1 | Positive ionization mode confirmation.[1] |
| HPLC | Retention Time > 6-Chloro precursor | The benzyl group significantly increases lipophilicity (LogP shift).[1] |
References
-
Sigma-Aldrich. 6-Chloro-5-methylnicotinic acid Product Page.[1] (Precursor validation).[1] Available at: [1]
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Google Patents. Nitrogen-containing heterocyclic compound (WO2014084330A1).[1] (Describes the synthesis and use of 6-chloro-5-methylnicotinic acid derivatives in chemokine antagonism). Available at: [1]
-
Google Patents. Ror-gamma inhibitors (WO2019063748A1).[1] (Describes the use of the scaffold in autoimmune disease drug discovery). Available at: [1]
-
ChemicalBook. 5-Methylnicotinic acid Synthesis and Derivatives. Available at: [1]
Sources
- 1. WO2014084330A1 - Nitrogen-containing heterocyclic compound - Google Patents [patents.google.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino-5-nitronicotinic acid | C6H5N3O4 | CID 271881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2019063748A1 - Ror-gamma inhibitors - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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Nu-
Meisenheimer Complex
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Cl-